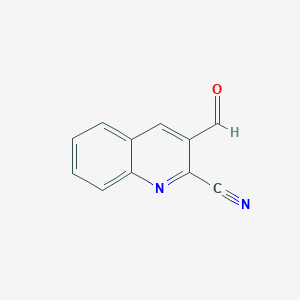

3-Formylquinoline-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6N2O |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

3-formylquinoline-2-carbonitrile |

InChI |

InChI=1S/C11H6N2O/c12-6-11-9(7-14)5-8-3-1-2-4-10(8)13-11/h1-5,7H |

InChI Key |

FTMSFGVTHUNIRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)C=O |

Origin of Product |

United States |

Synthetic Methodologies for the 3 Formyl and 2 Carbonitrile Motifs in Quinoline Derivatives

Strategies for Installing the 3-Formyl Group on Quinoline (B57606) Scaffolds

The introduction of a formyl group at the C3 position of the quinoline ring is a key transformation in the synthesis of various heterocyclic systems. The Vilsmeier-Haack reaction stands out as a primary and efficient method for this purpose. niscpr.res.inchemijournal.comchemijournal.comorganic-chemistry.org

Vilsmeier-Haack Formylation from Anilide Precursors to 2-Chloro-3-formylquinolines

A widely employed and efficient route to 3-formylquinolines involves the Vilsmeier-Haack cyclization of N-arylacetamides. niscpr.res.inchemijournal.comchemijournal.comresearchgate.net This reaction typically utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.orgchemistrysteps.com The process yields 2-chloro-3-formylquinolines, which are versatile intermediates for further functionalization. niscpr.res.inresearchgate.net

The general procedure involves treating an acetanilide (B955) derivative with the Vilsmeier reagent. chemijournal.com For instance, N-arylacetamides react with a mixture of POCl₃ and DMF, often at an initial temperature of 0-5°C followed by heating, to produce the corresponding 2-chloro-3-formylquinolines in moderate to good yields. niscpr.res.inchemijournal.comchemijournal.com The presence of electron-donating groups on the aniline (B41778) precursor can facilitate the cyclization and often leads to better yields. niscpr.res.inresearchgate.net

Table 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

| Starting Acetanilide | Reaction Conditions | Product | Yield (%) | Reference |

| Acetanilide | POCl₃, DMF, 0-5°C then 90°C | 2-Chloro-3-formylquinoline | Good | niscpr.res.in |

| Substituted Acetanilides | POCl₃, DMF, 0-5°C then 80-90°C | Substituted 2-Chloro-3-formylquinolines | 60-80 | chemijournal.comchemijournal.com |

| N-Arylacetamides | PCl₅, N,N-alkylformamide, 120°C | 2-Chloro-3-formylquinolines | — | nih.gov |

Mechanistic Investigations of Formylation and Cyclization Processes

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. wikipedia.orgchemistrysteps.com This electrophile then attacks the electron-rich aromatic ring of the anilide precursor.

The mechanism involves two key stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium salt. chemistrysteps.com

Electrophilic Aromatic Substitution and Cyclization: The Vilsmeier reagent attacks the activated aromatic ring of the N-arylacetamide. Subsequent cyclization and elimination steps lead to the formation of the quinoline ring system. The final hydrolysis of an iminium intermediate during workup yields the aldehyde functionality. wikipedia.org

This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemistrysteps.com

Strategies for Installing the 2-Carbonitrile Group on Quinoline Scaffolds

The introduction of a cyano group at the C2 position of the quinoline ring is another crucial step. This is often achieved through the displacement of a suitable leaving group, typically a halogen.

Nucleophilic Substitution of Halogenated Quinoline Derivatives (e.g., 2-Chloroquinoline (B121035) to 2-Carbonitrile)

The most common method for introducing a 2-carbonitrile group is the nucleophilic aromatic substitution (SNAr) of a 2-chloroquinoline derivative with a cyanide salt. nih.gov This reaction takes advantage of the electron-deficient nature of the C2 position in the quinoline ring, which is further activated by the electron-withdrawing nitrogen atom.

Typically, a 2-chloroquinoline is heated with a cyanide source, such as potassium cyanide or sodium cyanide, in a suitable solvent. chemguide.co.ukdocbrown.info The choice of solvent is critical to avoid side reactions; for instance, the presence of water can lead to the formation of the corresponding 2-hydroxyquinoline. chemguide.co.uk

Another approach involves the conversion of the 3-formyl group of a 2-chloro-3-formylquinoline into a nitrile. This can be achieved by first reacting the aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then treated with a dehydrating agent like thionyl chloride in DMF to yield the 2-chloro-3-cyanoquinoline. nih.gov

Other Cyano-Functionalization Approaches

While nucleophilic substitution is prevalent, other methods for cyanation exist. These can include transition-metal-catalyzed cross-coupling reactions or the use of alternative cyanating agents. Recent advancements in cyanation reactions have expanded the toolkit for introducing the cyano group onto various scaffolds, including heterocyclic systems. researchgate.netscielo.br For instance, the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyano source has been reported for the cyanation of N-aryl-7-azaindoles. researchgate.net

Design and Exploration of Convergent and Sequential Synthetic Routes to 3-Formylquinoline-2-carbonitrile

The synthesis of the target molecule, 3-formylquinoline-2-carbonitrile, can be approached through either a sequential or a convergent strategy.

A common sequential route involves first synthesizing 2-chloro-3-formylquinoline via the Vilsmeier-Haack reaction. niscpr.res.innih.gov The resulting intermediate then undergoes a nucleophilic substitution reaction to replace the chlorine atom at the C2 position with a cyanide group. For example, 2-chloro-3-formylquinoline can be treated with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate (B79036) to yield 2-chloroquinoline-3-carbonitrile (B1354263). nih.gov

A potential convergent approach might involve preparing a 2-cyano-substituted aniline precursor and then attempting a Vilsmeier-Haack type cyclization to introduce the 3-formyl group and form the quinoline ring simultaneously. However, the reactivity and compatibility of the cyano group under the strong electrophilic conditions of the Vilsmeier-Haack reaction would need careful consideration.

Stepwise Functional Group Interconversions

A prevalent and reliable method for synthesizing quinolines with 3-formyl and 2-carbonitrile groups involves a stepwise approach. This strategy typically begins with the construction of a quinoline ring possessing one of the desired functional groups, or a precursor, followed by subsequent chemical transformations to install the second group.

A cornerstone of this approach is the Vilsmeier-Haack reaction, which facilitates the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. niscpr.res.inresearchgate.netwikipedia.org This reaction involves treating an N-arylacetamide with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgresearchgate.net The reaction proceeds via an electrophilic cyclization of the N-arylacetamide to form the quinoline ring system, concurrently installing a chloro group at the 2-position and a formyl group at the 3-position. researchgate.net The yields of 2-chloro-3-formylquinolines are generally good, particularly when the starting N-arylacetamide contains electron-donating groups. niscpr.res.inwikipedia.org

Table 1: Synthesis of Substituted 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

| Starting N-Arylacetamide | Reaction Time (hours) | Yield (%) | Reference |

| N-phenylacetamide | 4 | Good | wikipedia.org |

| N-(p-tolyl)acetamide | 6-8 | Good | researchgate.net |

| N-(4-methoxyphenyl)acetamide | - | Good | niscpr.res.in |

| N-(4-chlorophenyl)acetamide | 4 | Moderate | researchgate.net |

| N-(m-tolyl)acetamide | - | Good | wikipedia.org |

Reaction conditions typically involve treating the acetanilide with POCl₃ in DMF at elevated temperatures (e.g., 80-90°C). wikipedia.orgresearchgate.net

Once the 2-chloro-3-formylquinoline intermediate is secured, the next critical step is the conversion of the chloro group at the 2-position into a carbonitrile. While direct nucleophilic substitution of the chloro group can be challenging, a common strategy involves a two-step sequence. First, the 2-chloro group is replaced by a more suitable leaving group or converted to another functionality. However, a more direct transformation of the 3-formyl group into a 3-carbonitrile has been documented as a viable pathway.

An effective method involves the direct conversion of the aldehyde functionality in 2-chloro-3-formylquinoline into a nitrile. One reported method achieves this transformation using ceric ammonium nitrate (CAN) in the presence of aqueous ammonia. researchgate.net This oxidative amination provides a direct route to 2-chloroquinoline-3-carbonitrile. researchgate.net Another related process mentioned in the literature uses a "CAN-NH₃" system to achieve the same transformation from the formyl to the cyano group. niscpr.res.inresearchgate.net

Table 2: Stepwise Conversion to Quinoline-3-carbonitrile

| Precursor | Reagents | Product | Yield (%) | Reference |

| 2-Chloro-3-formylquinoline | Ceric Ammonium Nitrate, aq. NH₃ | 2-Chloroquinoline-3-carbonitrile | Not specified | researchgate.net |

| 2-Chloro-6-methyl-3-formylquinoline | CAN-NH₃ | 2-Chloro-6-methyl-3-cyanoquinoline | 89% | niscpr.res.in |

This stepwise methodology, beginning with the Vilsmeier-Haack reaction followed by functional group transformation, offers a controlled and versatile route to the target 3-formyl-2-carbonitrile quinoline framework, allowing for the synthesis of various substituted analogs based on the choice of the initial N-arylacetamide.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. rsc.orgresearchgate.net While a direct one-pot synthesis of 3-formylquinoline-2-carbonitrile via an MCR is not prominently reported, several MCR strategies produce closely related quinoline scaffolds, such as 2-aminoquinoline-3-carbonitriles. These products can serve as versatile synthons for further elaboration into the desired target.

A notable MCR for this purpose is a variation of the Friedländer annulation, which condenses an aromatic amine, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). researchgate.net This one-pot, three-component reaction efficiently constructs the quinoline core, installing an amino group at the 2-position and a carbonitrile at the 3-position. Various catalysts can be employed to promote this transformation, with ammonium chloride being identified as a simple, inexpensive, and environmentally benign option. researchgate.net

The reaction is typically performed by heating the three components in a solvent such as ethanol (B145695). researchgate.net The process is tolerant of a wide range of substituents on both the aromatic amine and the aromatic aldehyde, providing access to a diverse library of 2-amino-4-arylquinoline-3-carbonitriles. researchgate.net

Table 3: MCR Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

| Aromatic Amine | Aromatic Aldehyde | Catalyst (10 mol%) | Solvent | Yield (%) | Reference |

| Aniline | Benzaldehyde | NH₄Cl | Ethanol | 92% | researchgate.net |

| Aniline | 4-Chlorobenzaldehyde | NH₄Cl | Ethanol | 90% | researchgate.net |

| Aniline | 4-Nitrobenzaldehyde | NH₄Cl | Ethanol | 88% | researchgate.net |

| 4-Methoxyaniline | Benzaldehyde | NH₄Cl | Ethanol | 91% | researchgate.net |

| 4-Methylaniline | 4-Hydroxybenzaldehyde | NH₄Cl | Ethanol | 89% | researchgate.net |

Conditions typically involve refluxing the components at 80°C. researchgate.net

This MCR provides a rapid entry into the quinoline-3-carbonitrile framework. Although it yields a 2-amino substituent instead of the target 2-carbonitrile, the resulting 2-aminoquinoline-3-carbonitrile (B177327) is a valuable intermediate. The amino group can potentially be converted to a carbonitrile via a Sandmeyer-type reaction, which would involve diazotization of the amino group followed by treatment with a cyanide salt, thereby linking MCR strategies with subsequent stepwise functional group interconversions.

Spectroscopic and Structural Elucidation of 3 Formylquinoline 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of quinoline (B57606) derivatives, the protons on the aromatic rings typically appear in the downfield region. For quinoline itself, these signals are observed between 7.0 and 9.0 ppm. The chemical shifts are influenced by the electronic effects of substituents on the quinoline ring. For instance, electron-withdrawing groups will generally shift the signals of nearby protons to a higher frequency (downfield), while electron-donating groups will cause an upfield shift. The coupling patterns between adjacent protons provide valuable information about their relative positions. Studies on various quinoline derivatives have shown that the concentration of the sample can also influence the chemical shifts, which is attributed to intermolecular interactions such as π-π stacking. uncw.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For quinoline derivatives, the carbon atoms of the aromatic rings typically resonate in the range of 120-150 ppm. researchgate.net The chemical shifts are sensitive to the nature and position of substituents. The carbon of the nitrile group (C≡N) in quinoline-2-carbonitrile (B74147) would be expected to appear in a characteristic region of the spectrum. Similarly, the carbonyl carbon of the formyl group (CHO) in 3-formylquinoline-2-carbonitrile would have a distinct chemical shift, typically in the downfield region of the spectrum.

Detailed 1D and 2D NMR experiments are often employed for the complete assignment of all proton and carbon signals, especially in complex derivatives. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Quinoline Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Quinoline | ¹H | 7.3-8.9 | m | - |

| Quinoline | ¹³C | 121-150 | - | - |

| 2-Chloroquinoline (B121035) | ¹H | 7.5-8.2 | m | - |

| 2-Chloroquinoline | ¹³C | 127-148 | - | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For 3-Formylquinoline-2-carbonitrile, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Nitrile (C≡N) group: A sharp, medium-intensity absorption band is typically observed in the region of 2200-2260 cm⁻¹.

Carbonyl (C=O) group of the aldehyde: A strong absorption band is expected in the range of 1690-1740 cm⁻¹. The exact position can be influenced by conjugation with the quinoline ring.

Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹.

Aromatic C=C stretching: These are typically observed as a series of bands in the 1400-1600 cm⁻¹ region. astrochem.orgmdpi.com

C-H out-of-plane bending: These bands, found in the 650-900 cm⁻¹ region, can provide information about the substitution pattern of the aromatic rings. astrochem.org

Studies on various quinoline derivatives have confirmed these general trends. For example, the IR spectra of quinoline and its derivatives show characteristic absorptions for the aromatic ring system. astrochem.orgresearchgate.netresearchgate.net The presence of substituents will introduce new bands corresponding to their specific functional groups.

Interactive Data Table: Characteristic IR Absorption Frequencies for Functional Groups in Quinoline Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | 2200 - 2260 |

| Carbonyl (Aldehyde, C=O) | 1690 - 1740 |

| Aromatic C=C | 1400 - 1600 |

| Aromatic C-H | > 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org

For 3-Formylquinoline-2-carbonitrile (C₁₁H₆N₂O), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation of the molecular ion under electron impact provides valuable clues about the structure.

Common fragmentation pathways for quinoline derivatives include:

Loss of HCN: A characteristic fragmentation of the quinoline ring system is the loss of a molecule of hydrogen cyanide (HCN), resulting in a fragment ion with a mass 27 units less than the molecular ion. mcmaster.cachempap.org

Loss of CO: For compounds containing a carbonyl group, such as an aldehyde, the loss of carbon monoxide (CO) is a common fragmentation pathway, leading to a fragment ion with a mass 28 units less than the precursor ion.

Loss of CHO: The formyl group can be lost as a radical (CHO), resulting in a fragment ion with a mass 29 units less than the molecular ion. chempap.org

The analysis of the mass spectra of various substituted quinolines has shown that the fragmentation patterns can be used to differentiate between isomers. mcmaster.cacdnsciencepub.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for 3-Formylquinoline-2-carbonitrile

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 182 | Molecular Ion |

| [M-HCN]⁺ | 155 | Loss of Hydrogen Cyanide |

| [M-CO]⁺ | 154 | Loss of Carbon Monoxide |

| [M-CHO]⁺ | 153 | Loss of Formyl Radical |

Note: The m/z values are based on the most common isotopes.

Advanced Techniques for Structural Confirmation (e.g., X-ray Crystallography)

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive three-dimensional structure of a molecule in the solid state. mdpi.com This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map and, ultimately, the precise arrangement of atoms in the crystal lattice.

For 3-Formylquinoline-2-carbonitrile, X-ray crystallography would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Planarity of the quinoline ring system: Confirmation of the aromatic nature of the rings.

Conformation of the formyl group: The orientation of the aldehyde group relative to the quinoline ring.

Intermolecular interactions: Details of how the molecules pack in the crystal, including any hydrogen bonding or π-π stacking interactions. nih.gov

The crystal structure of the related compound, quinoline-2-carbonitrile, has been determined by X-ray diffraction. nih.govnih.gov The molecule was found to be nearly planar, with the molecules stacking in the crystal through π-π interactions. nih.gov Such studies on derivatives provide a solid foundation for understanding the structural properties of 3-formylquinoline-2-carbonitrile.

Computational and Theoretical Investigations of 3 Formylquinoline 2 Carbonitrile

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to study the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict a molecule's geometry, electronic structure, and various reactivity parameters. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized molecular structures. researchgate.netnih.gov The theoretical geometric parameters obtained from these calculations generally show good agreement with experimental data from techniques like X-ray diffraction. researchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. nih.govnih.gov For instance, in a study of various synthesized quinoline derivatives, the calculated energy gaps ranged from 2.783 eV to 3.995 eV, indicating differing levels of reactivity among the compounds. nih.gov

DFT is also used to calculate global reactivity descriptors, which help in understanding and predicting molecular behavior. nih.govnih.gov These descriptors provide quantitative measures of a molecule's stability and reactivity.

Table 1: Key Reactivity Descriptors Calculated via DFT for Quinoline Derivatives

| Descriptor | Formula | Significance |

|---|---|---|

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons to itself. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the energy lowering of a system when it accepts electrons. nih.gov |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. nih.gov |

This table summarizes common reactivity descriptors and their significance, often calculated for quinoline derivatives to predict their chemical behavior. nih.govnih.gov

Furthermore, DFT is a reliable tool for predicting spectroscopic properties. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and FT-Raman spectra to assign vibrational modes. researchgate.netarabjchem.org Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For quinoline derivatives, MD simulations provide crucial insights into their conformational flexibility and their interactions with biological targets, such as proteins or enzymes. nih.govmdpi.com These simulations can reveal the stability of a ligand-protein complex, which is essential for drug design. nih.gov

The stability of a complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms over the simulation period. A stable RMSD value indicates that the complex has reached equilibrium and is not undergoing significant conformational changes. mdpi.com For example, MD simulations of quinoline derivatives bound to protease enzymes have been used to confirm the stability of the docked complex, showing comparable stability to reference drugs. nih.gov

Other important analyses derived from MD simulations include:

Residue Flexibility: Root Mean Square Fluctuation (RMSF) plots show the fluctuation of individual amino acid residues, identifying flexible regions of the protein that may be important for binding.

Hydrogen Bond Analysis: Tracking the formation and breakage of hydrogen bonds between the ligand and protein over time provides a measure of the binding strength and specificity. nih.gov Strong and stable hydrogen bonds, for instance with residues like Glu166 and Gln189 in a protease, indicate a strong interaction. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is accessible to a solvent, giving insights into its compactness and how it interacts with its aqueous environment. nih.gov

By analyzing these parameters, MD simulations can validate docking results and provide a dynamic picture of the conformational changes and interactions that govern a molecule's biological activity. mdpi.comnih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions involving quinoline-based compounds. These calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. This provides a detailed understanding of how reactions proceed, which is vital for optimizing reaction conditions and designing new synthetic routes.

For quinoline derivatives, these computational methods can be applied to study various reaction types. For instance, the synthesis of fused heterocyclic systems often involves multi-step reactions, such as Knoevenagel condensations followed by intramolecular cyclizations. nih.gov The mechanism for the formation of a thiopyrano[2,3-b]quinoline-3-carbonitrile, for example, involves a Knoevenagel condensation, the addition of a thiol, and a subsequent Michael addition, steps that can be modeled computationally to understand the role of catalysts like L-proline. nih.gov

Similarly, nucleophilic substitution reactions are common for chloro-substituted quinoline-3-carbonitriles. researchgate.net Quantum chemical calculations can be used to investigate the reactivity of different positions on the quinoline ring, explaining why a nucleophile might preferentially attack one site over another. For example, studies can clarify why a soft nucleophile like sodium sulfide (B99878) might attack the carbon of the nitrile group rather than other potential electrophilic sites during a cyclization reaction. researchgate.net These theoretical investigations provide a level of detail that is often difficult to obtain through experimental means alone.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are a key component of modern SAR analysis for quinoline derivatives, helping to identify the structural features essential for their therapeutic effects, such as antibacterial or antitumor activities. nih.govnih.gov

One of the primary computational techniques used is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or DNA. nih.gov For example, docking studies of quinoline-3-carbonitrile derivatives with the DNA gyrase enzyme, a target for antibiotics, have helped to elucidate their probable mechanism of antibacterial action. nih.gov

Another powerful method is the three-dimensional quantitative structure-activity relationship (3D-QSAR). physchemres.org 3D-QSAR models correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent analogs. physchemres.org

Table 2: Summary of SAR Findings for Quinoline Derivatives from Computational Studies

| Compound Class | Biological Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| Quinoline Derivatives | Antitumor | Large, bulky alkoxy groups at position-7 enhance activity. Amino side chains at position-4 are favorable. A two-carbon length for the alkylamino side chain is optimal. | nih.gov |

| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles | EGFR Tyrosine Kinase Inhibition | The specific stereochemistry and substitution pattern on the cyclopropyl (B3062369) and aryl rings are critical for potent inhibitory activity. | nih.gov |

| Quinoline-3-carbonitrile Derivatives | Antibacterial (DNA Gyrase) | Compounds with lower HOMO-LUMO energy gaps tend to show better activity. Specific interactions with the DNA gyrase binding pocket are crucial. | nih.gov |

This table highlights key structure-activity relationships for different classes of quinoline derivatives as determined through computational and experimental studies.

These computational SAR studies, often combined with medicinal chemistry synthesis and biological testing, accelerate the drug discovery process by rationalizing observed activities and providing clear directions for the development of new, more effective therapeutic agents based on the quinoline scaffold. nih.gov

Synthetic Utility and Applications in Chemical Research

3-Formylquinoline-2-carbonitrile as a Key Building Block for Molecular Diversity

3-Formylquinoline-2-carbonitrile is a versatile heterocyclic compound that serves as a valuable starting material in organic synthesis. Its utility stems from the presence of multiple reactive sites: the electrophilic carbon of the formyl group, the cyano group, and the quinoline (B57606) nucleus itself. This trifecta of functionality allows for a wide array of chemical transformations, making it a key building block for generating molecules with significant structural diversity. The quinoline core is a prominent scaffold in many bioactive natural products and synthetic drugs, further enhancing the importance of its derivatives in medicinal chemistry rsc.org.

The formyl group at the 3-position is particularly reactive and can participate in various condensation reactions. It readily reacts with compounds containing active methylene (B1212753) groups or with various carbon and nitrogen nucleophiles uomosul.edu.iq. For instance, analogs like 2-chloro-3-formylquinoline undergo Claisen-Schmidt condensation with acetophenones or other acetyl-containing heterocycles to form quinolinyl chalcones uomosul.edu.iqchemijournal.com. These chalcones can then be used to synthesize a variety of other heterocyclic systems, such as pyrazolines, oxazoles, and pyrimidines chemijournal.com.

The strategic placement of the formyl and cyano groups facilitates the construction of fused-ring systems. The reactivity of closely related 3-formylquinolines has been exploited to synthesize a broad spectrum of heteroannulated quinolines. These reactions often proceed through an initial condensation at the formyl group, followed by a cyclization step involving another part of the molecule. This approach has led to the synthesis of diverse and complex heterocyclic frameworks.

Table 1: Examples of Fused Heterocyclic Systems Synthesized from 2-Substituted-3-Formylquinoline Analogs

| Reactant(s) | Resulting Heterocyclic System | Reference |

|---|---|---|

| Hydrazine (B178648) Hydrate (B1144303) (after conversion of chloro to cyano group) | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| Formamide (B127407) and Formic Acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | researchgate.net |

| Malononitrile (B47326) and Thiophenol | 4H-Thio-pyrano[2,3-b]quinolines | nih.govresearchgate.net |

| Substituted Anilines and 2-Mercaptoacetic Acid | Quinolinyl-thiazolidinones | nih.gov |

Strategies for Constructing Complex Chemical Libraries

The efficient construction of complex and diverse molecular libraries is a central goal in modern drug discovery and chemical biology nih.govnih.gov. 3-Formylquinoline-2-carbonitrile and its analogs are ideal substrates for diversity-oriented synthesis (DOS), particularly through the use of multicomponent reactions (MCRs) broadinstitute.org. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials nih.gov. This strategy is highly atom-economical and efficient, allowing for the rapid generation of a large number of structurally distinct compounds from a common set of building blocks broadinstitute.orgnih.gov.

The reactivity of the formyl group makes 3-formylquinolines excellent components in MCRs for synthesizing diverse quinoline scaffolds broadinstitute.org. For example, three-component reactions involving 2-chloro-3-formylquinolines, active methylene compounds (like diones or pyrazolones), and amino compounds (like 6-aminopyrimidinediones) have been developed to create complex, fused polycyclic systems nih.gov. These reactions demonstrate how a single quinoline precursor can be used to access a wide range of molecular architectures by simply varying the other components in the reaction mixture nih.govresearchgate.net. This approach enables the systematic exploration of chemical space around the quinoline scaffold, which is crucial for identifying novel bioactive agents researchgate.net.

The development of MCRs for quinoline synthesis holds great promise for the rapid and efficient generation of valuable compounds with a broad spectrum of biological and physicochemical properties broadinstitute.org. By pre-encoding structural information into the building blocks, combinatorial synthesis can be used to generate skeletal diversity efficiently, moving beyond simple appendage diversity to create libraries of molecules with fundamentally different core structures nih.gov.

Development of Novel Synthetic Methodologies Leveraging its Reactivity

The unique reactivity of 3-formylquinoline derivatives has spurred the development of novel synthetic methodologies, often focusing on achieving high efficiency, selectivity, and milder reaction conditions. A significant area of development has been the use of organocatalysis in multicomponent reactions involving these substrates.

L-proline, for instance, has been identified as a highly effective catalyst for several transformations. It has been shown to promote the three-component reaction of 2-chloro-3-formylquinolines, 4-hydroxy-2H-chromen-2-one, and enaminones to yield tetrahydrodibenzo[b,g] nih.govbroadinstitute.orgnaphthyridin-1(2H)-ones in high yields nih.gov. The proposed mechanism involves L-proline catalyzing both the initial Knoevenagel condensation and the subsequent Michael addition steps nih.govresearchgate.net. Similarly, L-proline efficiently catalyzes the synthesis of dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-diones from 2-chloro-3-formylquinolines, aminopyrimidinediones, and pyrazolones nih.gov.

In a move towards greener chemistry, solvent-free methodologies have also been developed. One such method employs a sulfonated β-cyclodextrin catalyst for the MCR of 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid to furnish quinolinyl-thiazolidinones nih.gov. This approach avoids the use of volatile organic solvents and often results in higher yields compared to traditional solvent-based systems nih.gov. These examples highlight a continuous effort to create more sophisticated and sustainable synthetic tools that leverage the inherent reactivity of the 3-formylquinoline scaffold.

Table 2: Selected Synthetic Methodologies Utilizing 3-Formylquinoline Analogs

| Reaction Type | Key Reagents | Catalyst / Conditions | Product Class | Reference |

|---|---|---|---|---|

| Three-Component Reaction | 2-Chloro-3-formylquinoline, 5,5-Dimethylcyclohexane-1,3-dione, 6-Aminopyrimidine-2,4(1H,3H)-dione | L-proline / Refluxing Ethanol (B145695) | Dihydrobenzo[b]pyrimido nih.govbroadinstitute.orgnaphthyridine-diones | nih.gov |

| Three-Component Reaction | 2-Mercaptoquinoline-3-carbaldehyde (B6611392), Malononitrile, Thiophenol | L-proline / Ethanol at 80 °C | 4H-Thio-pyrano[2,3-b]quinoline-3-carbonitriles | nih.gov |

| Three-Component Reaction | 2-Chloro-3-formylquinoline, Substituted Aniline (B41778), 2-Mercaptoacetic Acid | β-cyclodextrin-SO₃H / Solvent-free | Quinolinyl-thiazolidinones | nih.gov |

| Vilsmeier-Haack Cyclization | Substituted Acetanilide (B955) | POCl₃ / DMF | 2-Chloro-3-formylquinoline | uomosul.edu.iqresearchgate.neteurjchem.com |

Q & A

What are the validated synthetic routes for 3-formylquinoline-2-carbonitrile, and how can reaction conditions be optimized for high-purity yields?

Answer:

The synthesis typically involves multi-step reactions starting from quinoline derivatives. A common approach includes:

- Step 1 : Introduction of the cyano group at position 2 via nucleophilic substitution or catalytic cyanation .

- Step 2 : Formylation at position 3 using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by formylation .

- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of reagents (e.g., DMF:POCl₃ ratio) to minimize side products like over-chlorinated intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

How can crystallographic data resolve ambiguities in the structural assignment of 3-formylquinoline-2-carbonitrile derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example:

- ORTEP-3 Software : Use to visualize bond lengths/angles and validate the planarity of the quinoline ring and formyl group orientation .

- Data Interpretation : Compare experimental parameters (e.g., C=O bond length: ~1.21 Å) with DFT-calculated values to identify discrepancies caused by crystal packing effects . Contradictions in torsion angles (e.g., formyl group rotation) between studies may arise from solvent interactions during crystallization .

What advanced spectroscopic techniques are recommended for analyzing the electronic effects of the formyl group in 3-formylquinoline-2-carbonitrile?

Answer:

- FT-IR and Raman Spectroscopy : Identify vibrational modes of the formyl (C=O stretch: ~1680–1720 cm⁻¹) and nitrile (C≡N: ~2220–2240 cm⁻¹) groups to assess conjugation with the aromatic system .

- NMR Studies : ¹³C NMR chemical shifts for C-3 (δ ~190–195 ppm) and C-2 (δ ~115–120 ppm) indicate electron-withdrawing effects. Compare with computational (DFT) predictions to validate resonance structures .

How can computational methods predict the reactivity of 3-formylquinoline-2-carbonitrile in nucleophilic addition reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV) typically localizes on the formyl carbon, confirming susceptibility to nucleophilic attack .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (formyl group) and nucleophilic regions (nitrile) to guide reaction design .

What protocols ensure safe handling and storage of 3-formylquinoline-2-carbonitrile in laboratory settings?

Answer:

- Handling : Use inert atmosphere (N₂/Ar) glovesboxes to prevent moisture-induced degradation. Avoid contact with strong oxidizers (e.g., peroxides) due to nitrile group reactivity .

- Storage : Keep in amber vials at –20°C under desiccant (silica gel). Monitor stability via periodic LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives) .

How should researchers address contradictory data in reported biological activities of 3-formylquinoline-2-carbonitrile derivatives?

Answer:

- Assay Validation : Replicate studies under standardized conditions (e.g., IC₅₀ measurements in MCF-7 cells with controls for solvent interference).

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with activity trends across studies. Use molecular docking (AutoDock Vina) to compare binding affinities in target proteins (e.g., kinases) .

What strategies mitigate byproduct formation during the functionalization of 3-formylquinoline-2-carbonitrile?

Answer:

- Catalytic Systems : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids, using ligand additives (e.g., SPhos) to suppress protodeformylation .

- Solvent Optimization : Use DMF:DMSO (9:1) to stabilize reactive intermediates in Knoevenagel condensations, reducing dimerization byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.